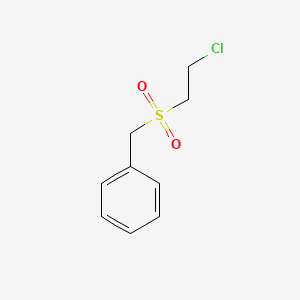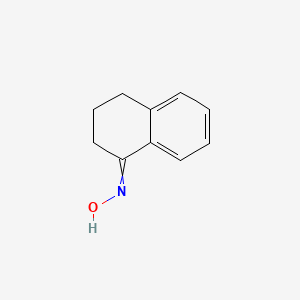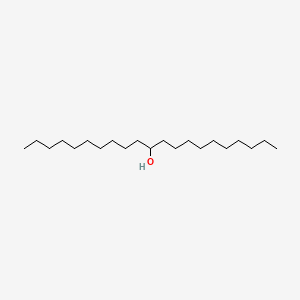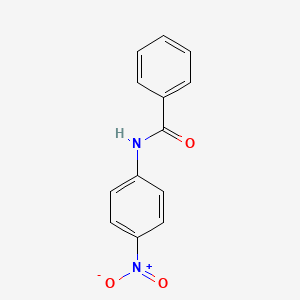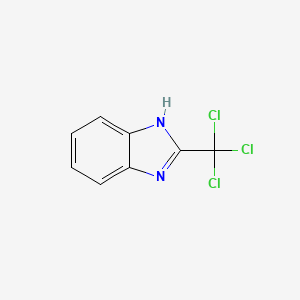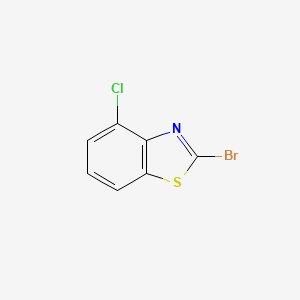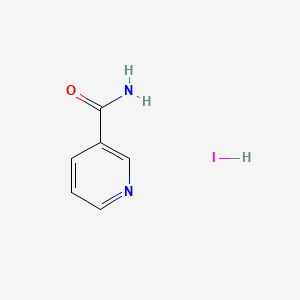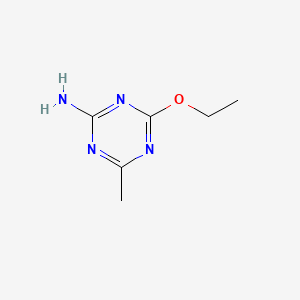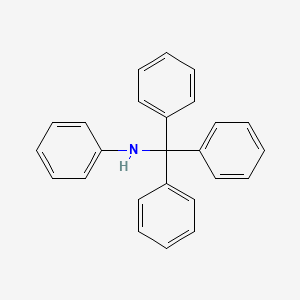
N-Tritylaniline
概要
説明
N-Tritylaniline, also referred to as 4-Tritylaniline or p-Tritylaniline, is an organic compound with the molecular formula C25H21N . It is a white powder that is highly stable and soluble in organic solvents.
Synthesis Analysis
This compound can be synthesized via a modified literature procedure . It has been used in the preparation of 5-tritylisatin and 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate .Molecular Structure Analysis
The molecular weight of this compound is 335.44 . Its linear formula is (C6H5)3CC6H4NH2 . The InChI key is XYHDHXBLSLSXSR-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that this compound has been used in various scientific research and industrial applications.Physical And Chemical Properties Analysis
This compound is a white powder. It has a melting point of 255-257 °C (lit.) . It is highly stable and soluble in organic solvents.科学的研究の応用
Chemiluminescence Detection in Amino Acid Analysis :
- Research by Costin, Francis, and Lewis (2003) explored the use of chemiluminescence for the selective determination of amino acids like proline, histidine, and tyrosine using flow injection analysis. Their work highlighted the potential of using N-Tritylaniline derivatives in enhancing detection sensitivity in amino acid analysis (Costin, Francis, & Lewis, 2003).
Metabolic Effects in Pharmaceutical Research :
- Sun et al. (2012) investigated the metabolic effects of a compound related to this compound, WS070117, on plasma and liver in hyperlipidemic hamsters. This study is an example of how this compound derivatives can be useful in understanding the pathophysiology of diseases like hyperlipidemia (Sun et al., 2012).
Plant Growth Regulation :
- Rău et al. (2016) synthesized and characterized N-substituted chloroacetylanilines, including compounds similar to this compound, and tested their plant growth regulating activity. This research underscores the potential agricultural applications of this compound derivatives in influencing plant growth (Rău et al., 2016).
Role in Protein Engineering :
- Kiick et al. (2001) demonstrated that azidohomoalanine, an this compound derivative, can be used for the chemoselective modification of proteins through the Staudinger ligation. This highlights its role in protein engineering and functional studies (Kiick, Saxon, Tirrell, & Bertozzi, 2001).
Synthetic Chemistry Applications :
- Zhao et al. (2013) explored the use of tritylamine, a compound related to this compound, as an ammonia substitute in the Ugi tetrazole synthesis. This study reveals its importance in synthetic chemistry for the development of compounds with biological activities (Zhao, Boltjes, Herdtweck, & Dömling, 2013).
Biochemical Analyses and Stability Studies :
- Mirzaei et al. (2020) investigated the role of Tris(hydroxymethyl)aminomethane, a derivative of this compound, in enhancing the stability of human growth hormone. This research provides insights into its utility in drug formulation and stability studies (Mirzaei, Mobedi, Gourabi, Sanati, Khezli, Omidian, & Ighaeie, 2020).
Safety and Hazards
作用機序
- Aldose Reductase : N-Tritylaniline interacts with aldose reductase, an enzyme involved in the polyol pathway. This enzyme converts glucose to sorbitol, which can accumulate in tissues and contribute to diabetic complications. By inhibiting aldose reductase, this compound helps regulate glucose metabolism and prevent sorbitol accumulation .
Target of Action
Action Environment
特性
IUPAC Name |
N-tritylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGSRKHZQYWJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196281 | |
| Record name | N-Tritylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4471-22-1 | |
| Record name | N-Tritylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Tritylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Tritylaniline (N-(Triphenylmethyl)aniline) unique in terms of its photodissociation compared to other anilines?
A: this compound stands out due to its highly efficient and exclusive C–N bond homolysis upon exposure to UV light (248-308 nm). [] This efficient photodissociation is attributed to several factors:
Q2: Can this compound be used for anything besides generating radicals?
A: Yes, recent research has shown that this compound derivatives can act as starting materials for synthesizing silylaryl halides. [] These halides serve as effective alternatives to silylaryl triflates in generating arynes, reactive intermediates valuable in organic synthesis. This method simplifies the preparation of aryne precursors, as silylaryl halides can be made in a single step from commercially available reagents.
Q3: How does the basicity of this compound compare to simpler amines, and what influences this property?
A: Despite the presence of the bulky trityl group and potential resonance effects from the aniline ring, this compound and its derivatives exhibit pKBH+ values around 9 in aqueous acetonitrile. [] This is surprisingly similar to the basicity of simple alkylamines. The bulky trityl group is thought to sterically hinder solvation of the protonated form, minimizing its impact on the amine's basicity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine](/img/structure/B1329727.png)
